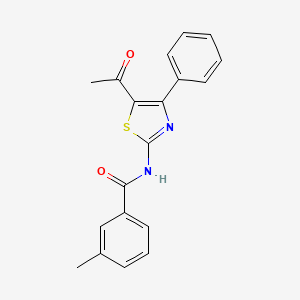![molecular formula C26H27N5O2 B3020790 N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide CAS No. 1020518-63-1](/img/structure/B3020790.png)
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is a complex organic compound with a unique structure that combines pyrimidine, pyrazole, and propanamide moieties
作用機序
Target of Action
TCMDC-124933, also known as N-[2-(5-Ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with PfCLK3 through a covalent bond. The co-crystal structure of PfCLK3 with TCMDC-124933 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . The interaction of TCMDC-124933 with PfCLK3 results in the inhibition of the kinase, thereby disrupting the parasite’s RNA splicing .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing pathway in the malarial parasite. This disruption in the RNA splicing pathway leads to downstream effects that are detrimental to the survival of the parasite . The exact biochemical pathways affected by this disruption are still under investigation.
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of the compound
Result of Action
The primary result of TCMDC-124933’s action is the inhibition of PfCLK3, leading to disruption in the RNA splicing pathway of the malarial parasite. This disruption is detrimental to the survival of the parasite, making TCMDC-124933 a potential antimalarial agent .
生化学分析
Biochemical Properties
TCMDC-124933 has been shown to interact with the protein kinase PfCLK3 . The compound is believed to bind to the kinase hinge region peptide backbone via two hydrogen bonds . This interaction is thought to inhibit the activity of PfCLK3, thereby disrupting the process of RNA splicing within the malarial parasite .
Cellular Effects
The cellular effects of TCMDC-124933 are primarily related to its inhibitory action on PfCLK3 . By inhibiting this enzyme, TCMDC-124933 disrupts the process of RNA splicing within the malarial parasite. This disruption can lead to a halt in the parasite’s life cycle, thereby preventing the development of the disease .
Molecular Mechanism
The molecular mechanism of TCMDC-124933 involves its interaction with PfCLK3 . The compound binds to the kinase hinge region peptide backbone via two hydrogen bonds . This binding inhibits the activity of PfCLK3, disrupting the process of RNA splicing within the malarial parasite .
準備方法
The synthesis of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide involves multiple steps. The starting materials typically include ethyl acetoacetate, biguanide, and other reagents. The synthetic route involves cyclocondensation reactions, which are carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and pyrazole rings.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
類似化合物との比較
Similar compounds include other pyrimidine and pyrazole derivatives, such as:
- N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
- 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-4-21-18(3)27-26(29-25(21)33)31-23(15-17(2)30-31)28-24(32)16-22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,22H,4,16H2,1-3H3,(H,28,32)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWDBGRQHVADQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3020710.png)

![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3020714.png)


![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3020717.png)
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile](/img/structure/B3020719.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B3020720.png)

![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3020724.png)


![2-chloro-N-methyl-N-[3-(1-propyl-1H-imidazol-2-yl)propyl]propanamide](/img/structure/B3020728.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B3020729.png)
